
3-amino-6-fluoro-2-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-fluoro-2-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H8FN3O and its molecular weight is 193.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antiviral applications. This article reviews the existing literature on the biological activity of this compound, including its synthesis, cytotoxicity, mechanism of action, and structure-activity relationships (SAR).
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors through various methods, including microwave-assisted synthesis and traditional organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Cytotoxicity and Antitumor Activity
Research has demonstrated that derivatives of quinazolin-4(3H)-one, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives possess IC50 values significantly lower than those of established chemotherapeutic agents like lapatinib.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF7 (Breast) | 3.79 ± 0.96 | |
This compound | A2780 (Ovarian) | 0.14 ± 0.03 | |
Lapatinib | MCF7 | 5.9 ± 0.74 | |
Lapatinib | A2780 | 12.11 ± 1.03 |
The compound's mechanism of action primarily involves the inhibition of multiple tyrosine kinases, which are critical in cancer cell proliferation and survival. Notably, compounds derived from this class have shown to act as ATP non-competitive inhibitors against CDK2 and HER2 kinases and ATP competitive inhibitors against EGFR .
Antiviral Activity
In addition to antitumor properties, some studies have indicated that quinazolinone derivatives exhibit antiviral activity. For instance, specific analogs were tested against Tobacco Mosaic Virus (TMV), revealing moderate antiviral activity linked to the structural modifications on the quinazolinone scaffold .
Table 2: Antiviral Activity Against TMV
Structure-Activity Relationships (SAR)
The biological activity of quinazolinone derivatives is heavily influenced by their substituents. The presence of fluorine atoms, as seen in this compound, has been associated with enhanced cytotoxicity compared to other halogenated derivatives . The SAR studies suggest that modifications at specific positions on the quinazolinone ring can lead to significant increases in potency against targeted kinases.
Case Studies
A recent study evaluated a series of quinazolinone derivatives for their anticancer properties, focusing on their ability to inhibit EGFR autophosphorylation. The results indicated that compounds with a fluorine substitution at the sixth position showed improved inhibitory activity compared to their non-fluorinated counterparts .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Antitumor Activity
Research indicates that 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound has an IC50 value of approximately 3.79μM against MCF7 breast cancer cells and 0.14μM against A2780 ovarian cancer cells . Its mechanism of action primarily involves the inhibition of multiple tyrosine kinases, which are critical in cancer cell proliferation and survival.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF7 (Breast) | 3.79 ± 0.96 | |
This compound | A2780 (Ovarian) | 0.14 ± 0.03 | |
Lapatinib | MCF7 | 5.9 ± 0.74 | |
Lapatinib | A2780 | 12.11 ± 1.03 |
Anticonvulsant Properties
This compound has also been evaluated for its anticonvulsant activity. In a study involving several derivatives of quinazolinones, it was found that modifications on the aromatic ring significantly influenced anticonvulsant efficacy . The presence of specific substituents was correlated with enhanced protective effects against seizures.
Antiviral Activity
In addition to its anticancer properties, some studies have indicated that quinazolinone derivatives exhibit antiviral activity. Specifically, certain analogs have shown moderate antiviral effects against Tobacco Mosaic Virus (TMV), suggesting potential for further exploration in antiviral drug development .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that the presence of fluorine at the sixth position enhances cytotoxicity compared to non-fluorinated derivatives . The modification at specific positions on the quinazolinone ring can lead to significant increases in potency against targeted kinases.
Table 2: Comparison of Quinazolinone Derivatives
Compound Name | Key Differences |
---|---|
2-methylquinazolin-4(3H)-one | Lacks the amino group at the 3-position |
3-aminoquinazolin-4(3H)-one | Lacks the methyl group at the 2-position |
4(3H)-quinazolinone | Lacks both the amino and methyl groups |
Case Studies
A recent study evaluated a series of quinazolinone derivatives for their anticancer properties, focusing on their ability to inhibit EGFR autophosphorylation . The results indicated that compounds with a fluorine substitution at the sixth position demonstrated improved inhibitory activity compared to their non-fluorinated counterparts.
Propiedades
IUPAC Name |
3-amino-6-fluoro-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDWAGDCXKFEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.